molecular formula C9H11ClMg B1613804 3,4-Dimethylbenzylmagnesium chloride CAS No. 36229-43-3

3,4-Dimethylbenzylmagnesium chloride

Cat. No.: B1613804
CAS No.: 36229-43-3
M. Wt: 178.94 g/mol
InChI Key: QIKATWZALMTADM-UHFFFAOYSA-M
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Description

3,4-Dimethylbenzylmagnesium chloride: is an organomagnesium compound that belongs to the class of Grignard reagents. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C₉H₁₁ClMg and is typically used in solution form, often in tetrahydrofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzylmagnesium chloride can be synthesized through the reaction of 3,4-dimethylbenzyl chloride with magnesium metal in the presence of a dry ether solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and efficient mixing of reactants.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylbenzylmagnesium chloride undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of dry ether solvents.

    Halides: Reacts with alkyl or aryl halides under anhydrous conditions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products:

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed in substitution and coupling reactions.

Scientific Research Applications

Chemistry: 3,4-Dimethylbenzylmagnesium chloride is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Biology and Medicine: In medicinal chemistry, it is used to synthesize intermediates for drug development. Its ability to form carbon-carbon bonds makes it valuable in the construction of biologically active molecules.

Industry: In the chemical industry, it is used in the production of fine chemicals and specialty materials. Its role in coupling reactions is particularly important for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3,4-dimethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds.

Comparison with Similar Compounds

  • Phenylmagnesium chloride
  • Benzylmagnesium chloride
  • 2,4-Dimethylbenzylmagnesium chloride

Uniqueness: 3,4-Dimethylbenzylmagnesium chloride is unique due to the presence of two methyl groups on the benzyl ring, which can influence the reactivity and selectivity of the compound in synthetic reactions. This structural feature can lead to different steric and electronic effects compared to other Grignard reagents.

Properties

IUPAC Name

magnesium;4-methanidyl-1,2-dimethylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.ClH.Mg/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKATWZALMTADM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[CH2-])C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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